

Unveiling the Engine: A Technical Guide to Topaz Particle Picking

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Compound of Interest					
Compound Name:	Topaz				
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In the landscape of cryogenic electron microscopy (cryo-EM), the automated and accurate selection of protein particles from micrographs is a critical determinant of high-resolution structure determination. **Topaz**, a deep-learning-based algorithm, has emerged as a robust solution, empowering researchers to efficiently identify and extract particles, even from challenging datasets. This in-depth technical guide provides a comprehensive overview of the core algorithm, experimental protocols, and performance of **Topaz**, tailored for researchers, scientists, and drug development professionals.

Core Principle: Positive-Unlabeled Learning

At the heart of **Topaz** lies a sophisticated machine learning strategy known as positive-unlabeled (PU) learning.[1][2][3] Unlike traditional supervised learning methods that necessitate both positive (particles) and negative (background) examples for training, PU learning is designed to learn from a small set of positive examples and a vast collection of unlabeled data. [1] This is particularly advantageous in cryo-EM, where manually labeling particles is a laborious and often subjective task, while labeling the background is practically impossible.[3]

The core of the **Topaz** pipeline is a convolutional neural network (CNN) trained to distinguish particle regions from the background.[1][4] By providing the network with the coordinates of a limited number of "true" particles, **Topaz** learns the features of the particles of interest.[3] This approach allows the model to effectively identify particles of varying shapes and sizes, including those that are small, non-globular, or asymmetric.[4][5]

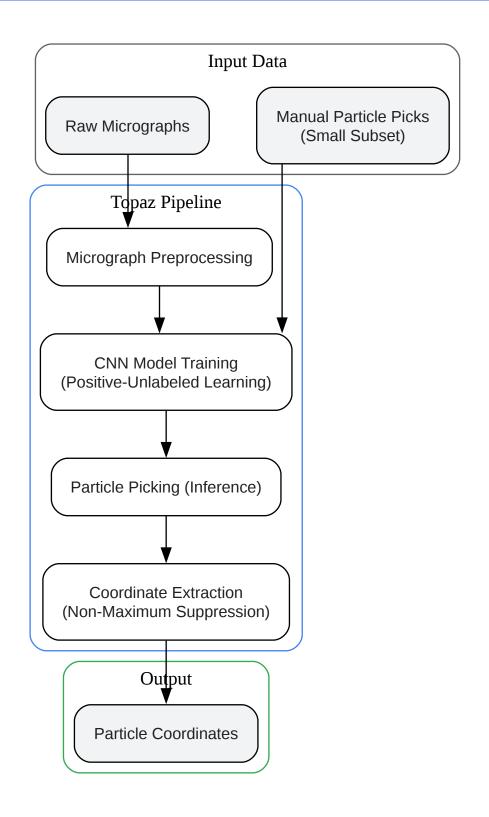


The Topaz Particle Picking Workflow

The **Topaz** workflow is a multi-step process that transforms raw micrographs into a curated set of particle coordinates ready for downstream analysis, such as 2D classification and 3D reconstruction.[2]

Logical Workflow of Topaz Particle Picking





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Caption: The logical workflow of the **Topaz** particle picking pipeline.



Experimental Protocols

The successful application of **Topaz** involves a series of well-defined steps, from initial data preparation to the final extraction of particle coordinates.

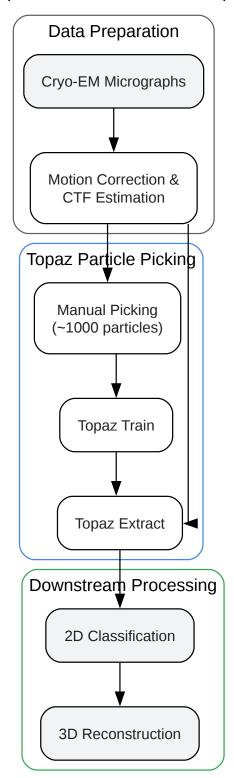
Key Experimental Steps

- Data Preprocessing: Raw micrographs are preprocessed to enhance the signal-to-noise ratio and correct for imaging aberrations.[4] This may include motion correction and contrast transfer function (CTF) estimation.
- Manual Particle Picking (Training Set Generation): A small, representative subset of
 micrographs is selected for manual particle picking.[2] Typically, around 1,000 particles are
 sufficient to train a robust model.[2][4] These manually selected coordinates serve as the
 "positive" training examples.
- **Topaz** Model Training: The **topaz** train command is used to train the CNN model.[2] The inputs for this step are the preprocessed micrographs from the training subset and the coordinates of the manually picked particles.[2] The model is trained for a set number of epochs until convergence.[2]
- Particle Picking (Inference): The trained **Topaz** model is then used to pick particles from the
 entire set of preprocessed micrographs using the **topaz** extract command.[2] A score
 threshold is applied to the picked particles to balance the number of particles and the falsepositive rate.[2]
- Particle Coordinate Extraction: The final step involves non-maximum suppression to remove redundant picks in close proximity, resulting in a clean list of particle coordinates.[4][6]

Experimental Workflow for Topaz Integration



Experimental Workflow with Topaz



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Caption: A typical experimental workflow integrating **Topaz** for particle picking.



Quantitative Performance

Topaz has demonstrated exceptional performance on various cryo-EM datasets, often outperforming traditional methods.



Dataset	Method	Initial Particles	Particles After 2D Classificati on	Resolution (Å)	Sphericity
Toll Receptor	Topaz (trained with 686 particles)	-	-	-	-
DoG	-	-	-	-	
Template Picking	-	-	-	-	-
crYOLO	-	-	-	-	-
DeepPicker	-	-	-	-	-
EMPIAR- 10025 (T20S proteasome)	Topaz (trained with 1,000 positives)	1,010,937	1,006,089	3.70	0.731
Template Picking	-	-	3.92	0.706	
DoG	-	-	3.86	0.652	_
EMPIAR- 10028 (80S ribosome)	Topaz (trained with 1,000 positives)	-	-	-	-
EMPIAR- 10215 (Rabbit muscle aldolase)	Topaz (trained with 1,000 positives)	-	-	-	-

Note: Dashes indicate data not explicitly



provided in the search results.

The results on the T20S proteasome dataset highlight the low false-positive rate of **Topaz**, with only 0.5% of the initial picks being discarded after 2D classification.[4] Furthermore, the reconstruction from **Topaz**-picked particles achieved a higher resolution and sphericity compared to other methods.[4]

Conclusion

Topaz represents a significant advancement in automated particle picking for cryo-EM. Its foundation in positive-unlabeled learning allows for the efficient and accurate identification of particles from sparsely labeled data, overcoming a major bottleneck in the cryo-EM workflow.[1] [4] The ability to train robust models with a minimal number of manual picks makes it a highly practical tool for researchers.[4] As demonstrated by its performance on challenging datasets, **Topaz** not only accelerates the data processing pipeline but also contributes to achieving higher resolution structures.[4][7] The software is open-source and integrates with popular cryo-EM packages like RELION and CryoSPARC, further enhancing its accessibility and utility within the scientific community.[2][6]

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